molecular formula C18H25N B1630575 trans-4-(4-Pentylcyclohexyl)benzonitrile CAS No. 61204-01-1

trans-4-(4-Pentylcyclohexyl)benzonitrile

Cat. No. B1630575
CAS RN: 61204-01-1
M. Wt: 255.4 g/mol
InChI Key: FURZYCFZFBYJBT-UHFFFAOYSA-N
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Description

Trans-4-(4-Pentylcyclohexyl)benzonitrile, also known as PCH5, is a nematic liquid crystal . It has a structure of pentyl alkyl chain and benzonitrile groups attached to 1,4-positions of cyclohexane ring in trans-geometry .


Synthesis Analysis

The synthesis of trans-4-(4-Pentylcyclohexyl)benzonitrile involves a multi-step reaction with 8 steps . The process includes heating with diethyl ether, p-toluenesulfonic acid, ethanol, and AlCl3, among other reagents .


Molecular Structure Analysis

The molecular formula of trans-4-(4-Pentylcyclohexyl)benzonitrile is C18H25N . It has a molecular weight of 255.40 . The structure includes a pentyl alkyl chain and benzonitrile groups attached to 1,4-positions of a cyclohexane ring in trans-geometry .


Chemical Reactions Analysis

Trans-4-(4-Pentylcyclohexyl)benzonitrile can undergo a polymerization method for acetylene in an asymmetric reaction field using a chiral nematic liquid crystal (N*-LC), leading to the formation of a polyacetylene film comprised of helical chains and fibrils .


Physical And Chemical Properties Analysis

Trans-4-(4-Pentylcyclohexyl)benzonitrile has a density of 1.0±0.1 g/cm3 . It has a melting point of 30-55°C and a boiling point of 381.0±21.0 °C . The compound has a flash point of 185.3±14.6 °C .

Scientific Research Applications

Application 1: Pressure-Volume-Temperature Relations and Isotropic-nematic Phase Transitions

  • Summary of Application : This compound is used to study pressure-volume-temperature relations and isotropic-nematic phase transitions .
  • Methods of Application : The pressure-volume isotherms of 4-(trans-4-pentylcyclohexyl)benzonitrile were directly measured by means of a piston-cylinder method at various temperatures .
  • Results or Outcomes : From the relation of the molar volume and the transition temperature, which was determined by its clearing point, the parameter ∂ln Tc ⁄∂ln Vc, was found to assume a value of −5.24, which should be closely related with the intermolecular potential energy .

Application 2: Liquid Crystal for Optical Electronics

  • Summary of Application : This compound is a nematic liquid crystal used in optical electronics applications such as liquid-crystal displays (LCD) .
  • Methods of Application : The compound is used as a liquid crystal in the manufacture of LCDs .
  • Results or Outcomes : The structure of pentyl alkyl chain and benzonitrile groups attached to 1,4-positions of cyclohexane ring in trans-geometry makes it suitable for use in LCDs .

Application 3: Physical Gelation of Nematic Liquid Crystals

  • Summary of Application : This compound is used in the physical gelation of nematic liquid crystals .
  • Methods of Application : The positional order of nematic liquid crystal can be cultivated by physical gelation mainly induced by the formation of intermolecular hydrogen bonds of gelling agents in solvents .
  • Results or Outcomes : The study found that the compound can form soft solids that are responsive to electric fields .

Application 4: Investigation of Dielectric, Optical and Zeta Potential Properties

  • Summary of Application : This compound is used to investigate dielectric, optical and zeta potential properties .
  • Methods of Application : The compound is dispersed in a nematic liquid crystal called PCH5 .
  • Results or Outcomes : The study found that the compound has significant effects on the dielectric, optical and zeta potential properties of the liquid crystal .

Application 5: Reconfigurable Multi-compartment Emulsion Drops

  • Summary of Application : This compound is used in the formation of reconfigurable multi-compartment emulsion drops .
  • Methods of Application : The compound is used in a mixture with immiscible perfluorocarbon oils to form multi-compartment emulsion drops .
  • Results or Outcomes : The study found that the compound can form complex structures that are responsive to external stimuli .

Application 6: Asymmetric Polymerization in a Chiral Liquid Crystal Reaction Field

  • Summary of Application : This compound is used in asymmetric polymerization in a chiral liquid crystal reaction field .
  • Methods of Application : The compound is used as a chiral nematic liquid crystal in the polymerization of acetylene .
  • Results or Outcomes : The study demonstrates the formation of a polyacetylene film comprised of helical chains and fibrils .

Safety And Hazards

The compound is classified as Aquatic Chronic 4 according to its hazard classification . It’s recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling the compound .

properties

IUPAC Name

4-(4-pentylcyclohexyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h8-9,12-13,15,17H,2-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURZYCFZFBYJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00886422, DTXSID40978451
Record name Benzonitrile, 4-(trans-4-pentylcyclohexyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Pentylcyclohexyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(4-Pentylcyclohexyl)benzonitrile

CAS RN

61204-01-1, 62788-05-0
Record name Benzonitrile, 4-(trans-4-pentylcyclohexyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061204011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-(trans-4-pentylcyclohexyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzonitrile, 4-(trans-4-pentylcyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00886422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Pentylcyclohexyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(4-pentylcyclohexyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.942
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Sakurai, M Kobayashi, H Yoshida, M Shimizu - Crystals, 2021 - mdpi.com
Fluorescent molecules with excited-state intramolecular proton transfer (ESIPT) character allow the efficient solid-state luminescence with large Stokes shift that is important for various …
Number of citations: 10 www.mdpi.com
J Chapman, C Ellis, W Duffy, M Friedman… - … Crystals and Liquid …, 2004 - Taylor & Francis
UV-transparent nematic liquid crystals synthesised specifically for use as components of nematic mixtures for the Photoluminescent Liquid Crystal Display (PL-LCD) are reported. These …
Number of citations: 6 www.tandfonline.com
A Sharma, R Kizhakidathazhath, JPF Lagerwall - Soft Matter, 2023 - pubs.rsc.org
We carry out a strategic and systematic variation of the molecular structure of liquid crystals (LCs) molded into spherical shells, surrounded by aqueous isotropic phases internally and …
Number of citations: 2 pubs.rsc.org
MV Anokhin, EE Nesterov - The Journal of Physical Chemistry …, 2020 - ACS Publications
Photochemical reactions are intrinsically difficult to control because they involve high-energy excited-state species. Herein we report a novel approach toward controlling photochemical …
Number of citations: 4 pubs.acs.org

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